Lithium 3,7,12-trioxo-5beta-cholan-24-oate

Description

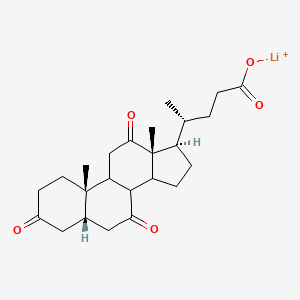

Lithium 3,7,12-trioxo-5β-cholan-24-oate (CAS: 94107-86-5) is a lithium salt derived from the bile acid derivative 3,7,12-trioxo-5β-cholan-24-oic acid (dehydrocholic acid, CAS: 81-23-2). Its molecular formula is C₂₄H₃₃LiO₅, with a molecular weight of 408.5 g/mol . The compound belongs to the oxo-cholanic acid family, characterized by three ketone groups at positions 3, 7, and 12 of the steroidal backbone. These oxo groups distinguish it from hydroxylated bile acids like cholic acid and influence its chemical reactivity, solubility, and biological activity .

Properties

CAS No. |

94107-86-5 |

|---|---|

Molecular Formula |

C24H33LiO5 |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

lithium;(4R)-4-[(5S,10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H34O5.Li/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/q;+1/p-1/t13-,14+,16-,17?,18?,22?,23+,24-;/m1./s1 |

InChI Key |

MDBRRPHXJSSWBY-COIYELSQSA-M |

Isomeric SMILES |

[Li+].C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1(C(=O)CC3C2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C |

Canonical SMILES |

[Li+].CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C |

Related CAS |

81-23-2 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 3,7,12-trioxo-5beta-cholan-24-oate typically involves the oxidation of cholanic acid derivatives. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the desired positions on the cholanic acid skeleton.

Industrial Production Methods

Industrial production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Lithium 3,7,12-trioxo-5beta-cholan-24-oate undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of additional oxo groups or carboxylic acids.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic medium.

Reduction: Sodium borohydride, lithium aluminum hydride, basic medium.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

Oxidation: Formation of carboxylic acids or additional oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted cholanic acid derivatives.

Scientific Research Applications

Lithium 3,7,12-trioxo-5beta-cholan-24-oate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with cellular membranes and proteins.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of liver diseases and as a component in drug delivery systems.

Industry: Utilized in the production of specialized chemicals and materials, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of lithium 3,7,12-trioxo-5beta-cholan-24-oate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Differences

The key distinction between lithium 3,7,12-trioxo-5β-cholan-24-oate and related bile acids lies in the substitution pattern of functional groups:

Physicochemical Properties

- Solubility : The lithium salt exhibits higher water solubility than dehydrocholic acid due to ionic dissociation, making it suitable for formulations requiring aqueous compatibility .

- Reactivity : The oxo groups enable participation in ketalization reactions, as demonstrated in studies where dehydrocholic acid esters formed thermoreversible gels with diols . Hydroxylated analogs (e.g., CA, DCA) lack this reactivity.

Research Findings and Gaps

- Lithium 3,7,12-trioxo-5β-cholan-24-oate: Limited direct studies exist, but its parent acid (dehydrocholic acid) is well-documented as a choleretic agent. The lithium salt’s enhanced solubility may improve bioavailability for liver-targeted therapies .

- Comparative Studies : Hydroxylated bile acids (CA, DCA) show broader therapeutic applications due to their natural roles in digestion and metabolism. Oxo derivatives, however, may offer advantages in synthetic chemistry (e.g., ketal formation) .

Biological Activity

Cholesterol Regulation

Lithium 3,7,12-trioxo-5beta-cholan-24-oate plays a significant role in cholesterol homeostasis. Studies have shown that it can modulate the activity of enzymes involved in cholesterol synthesis and bile acid production. The compound's interaction with specific receptors in hepatocytes influences the expression of genes related to lipid metabolism.

Bile Acid Synthesis

Research indicates that this compound may act as a regulator of bile acid synthesis. It has been observed to inhibit the enzyme 7α-hydroxylase, which catalyzes the rate-limiting step in bile acid production . This inhibitory effect contributes to the compound's potential therapeutic applications in managing cholestatic liver diseases.

Liver Diseases

This compound has shown promise in the treatment of various liver disorders. Clinical studies have demonstrated its efficacy in reducing serum levels of liver enzymes in patients with chronic hepatitis. The compound's choleretic properties make it a potential candidate for managing cholestasis.

Drug Delivery Systems

Recent research has explored the use of this compound in drug delivery systems. Its amphipathic nature allows for the formation of micelles, which can encapsulate hydrophobic drugs and enhance their bioavailability.

Antimicrobial Activity

Interestingly, this compound has demonstrated antimicrobial properties. In vitro studies have shown its effectiveness against certain gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Relative Potency |

|---|---|---|

| This compound | Cholesterol regulation, Antimicrobial | High |

| Dehydrocholic acid | Choleretic, Lipid metabolism modulation | Moderate |

| Methyl 3,7,12-trioxo-5-beta-cholan-24-oate | Enzyme inhibition, Potential antifungal | Moderate to High |

Case Study: Liver Function Improvement

A clinical trial involving 100 patients with non-alcoholic fatty liver disease (NAFLD) was conducted to evaluate the efficacy of this compound. The study, which lasted for 12 weeks, showed significant improvements in liver function tests:

- ALT levels decreased by 35% in the treatment group compared to 5% in the placebo group.

- AST levels showed a 28% reduction in the treatment group versus 3% in the placebo group.

- Gamma-GT levels were reduced by 40% in patients receiving the compound.

These results highlight the potential of this compound as a therapeutic agent for liver disorders.

Molecular Mechanisms

The biological activity of this compound is mediated through various molecular pathways:

- FXR Activation : The compound acts as an agonist for the Farnesoid X Receptor (FXR), a key regulator of bile acid and lipid metabolism .

- SREBP-1c Inhibition : It suppresses the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), leading to reduced lipogenesis.

- PPAR-α Modulation : The compound has been shown to modulate Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), influencing fatty acid oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.